REACTION_CXSMILES
|
S[C:2]1[O:3][C:4]2[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:5]=2[N:6]=1.O=P(Cl)(Cl)[Cl:14].P(Cl)(Cl)(Cl)(Cl)Cl>C(Cl)Cl>[Cl:14][C:2]1[O:3][C:4]2[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:5]=2[N:6]=1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
SC=1OC2=C(N1)C=C(C=C2)F
|
Name
|
|
Quantity
|
9.7 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at room temperature for 5.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After this time excess POCl3 is removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue is treated with saturated aqueous NaHCO3
|
Type
|
ADDITION
|
Details
|
the mixture is poured into a separatory funnel
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with EtOAc
|
Type
|
WASH
|
Details
|
the combined extracts are washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
Filtration and concentration
|
Reaction Time |
5.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1OC2=C(N1)C=C(C=C2)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.76 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |